molecular formula C13H16O5 B4272771 ethyl 2-(1,3-benzodioxol-5-yloxy)butanoate

ethyl 2-(1,3-benzodioxol-5-yloxy)butanoate

Cat. No.: B4272771
M. Wt: 252.26 g/mol
InChI Key: YCVWXPRCGGXRLO-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzodioxol-5-yloxy)butanoate is an organic compound with the molecular formula C13H16O5. It is a derivative of butanoic acid and features a benzodioxole moiety, which is a common structural motif in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,3-benzodioxol-5-yloxy)butanoate typically involves the esterification of 2-(1,3-benzodioxol-5-yloxy)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing the need for extensive purification steps .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yloxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. This compound may also undergo metabolic transformations to produce active metabolites that exert biological effects .

Comparison with Similar Compounds

    Ethyl butanoate: A simpler ester with similar ester functional group but lacking the benzodioxole moiety.

    Methyl 2-(1,3-benzodioxol-5-yloxy)butanoate: A methyl ester analog with similar structural features.

    Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate: A propanoate analog with a shorter carbon chain.

Uniqueness: this compound is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for interactions with biological targets and its utility in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yloxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-10(13(14)15-4-2)18-9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVWXPRCGGXRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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